molecular formula C18H24N2O3 B1461568 Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate CAS No. 1164178-34-0

Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate

Cat. No. B1461568
M. Wt: 316.4 g/mol
InChI Key: YUEVIPNPIKLSDN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3 . It has a molecular weight of 316.39 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a tert-butyl carboxylate group and a 4-cyano-3-methylphenoxy group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 462.0±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its pKa is predicted to be -2.47±0.40 .

Scientific Research Applications

Graphical Synthetic Routes of Vandetanib

Vandetanib's synthetic routes were reviewed, focusing on identifying a suitable industrial production route. The analysis highlighted that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate undergo a series of reactions, including substitution, deprotection, and methylation, culminating in the title compound, showcasing a favorable yield and commercial viability for manufacturing scale. This underscores the chemical's role in pharmaceutical synthesis, particularly for Vandetanib, an anticancer drug (W. Mi, 2015).

Applications in Asymmetric Synthesis

Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate is instrumental in the stereoselective synthesis of amines and their derivatives, leveraging chiral sulfinamides as chiral auxiliaries. The review spanning literature from 2010–2020 elucidated its pivotal role in generating structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines. These compounds are integral to many natural products and therapeutically relevant entities, highlighting the chemical's significance in medicinal chemistry and drug design (R. Philip et al., 2020).

Environmental and Ecotoxicological Implications

While not directly related to tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate, studies on related compounds, such as 2,4-Di-Tert-Butylphenol and its analogs, have explored the environmental presence, fate, and ecotoxicity of synthetic phenolic antioxidants (SPAs). These studies reveal the widespread occurrence of SPAs in various environmental matrices and their potential endocrine disrupting effects and toxicity, underscoring the need for understanding the environmental impact of chemical compounds used in industrial applications (Runzeng Liu & S. Mabury, 2020).

properties

IUPAC Name

tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-11-16(6-5-14(13)12-19)22-15-7-9-20(10-8-15)17(21)23-18(2,3)4/h5-6,11,15H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEVIPNPIKLSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-cyano-3-methylphenoxy)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

1.35 g 4-Fluoro-2-methyl-benzonitrile, dissolved in DMF, was added to 2.11 g 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester and 0.6 g sodium hydride in 30 mL DMF. The mixture was stirred at room temperature (rt) until the reaction was complete. The reaction was quenched with water. The aqueous layer was extracted with ethylacetate (AcOEt) or methyl tert. butyl ether (MTB ether). The combined organic layers were washed with brine, dried and concentrated to give 2.6 g (yield 81%) 4-(4-Cyano-3-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester. Mass: (C18H24N2O3): calcd. 316. found 261 [M+H−t(C4H9)]+
Quantity
1.35 g
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2.11 g
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0.6 g
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30 mL
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Synthesis routes and methods II

Procedure details

22.6 g Potassium tert. butoxide, 33.2 g 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester and 300 mL MTB ether were stirred for 1 h at reflux. A solution of 20.3 g 4-Fluoro-2-methyl-benzonitrile, dissolved in 250 mL MTB ether was added within 20 min to the suspension and heating to reflux was continued for 7 h. The reaction was quenched with water. The organic layer was separated and washed with water and concentrated to give 54.8 g (yield 92%) of 4-(4-Cyano-3-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester. 1H NMR (500 MHz, d6-DMSO) δ 1.40 (s, 9H), 1.47-1.55 (m, 2H), 1.88-1.95 (m, 2H), 2.43 (s, 3H), 3.13-3.22 (m, 2H), 3.63-3.70 (m, 2H), 4.66-4.73 (m, 1H), 6.96 (dd, J=8.6, 2.4 Hz, 1H), 7.07 (d, J=2.3 Hz, 1H), 7.67 (d, J=8.7 Hz, 1H).
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22.6 g
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reactant
Reaction Step One
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33.2 g
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20.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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